(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile
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Overview
Description
(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile is an organic compound that belongs to the class of nitriles. This compound features an amino group, a chloro-substituted aromatic ring, and a nitrile group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with a suitable amine to form an imine intermediate.
Reduction and Nitrile Formation: The imine is then reduced, and a nitrile group is introduced using reagents like sodium cyanide or other cyanating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Reactors: Employing continuous flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2-chlorophenyl)propanenitrile: Lacks the methyl group on the aromatic ring.
(3R)-3-Amino-3-(2-methylphenyl)propanenitrile: Lacks the chloro group on the aromatic ring.
Uniqueness
(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-chloro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
InChI Key |
PTRUZXCEABUJAL-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)[C@@H](CC#N)N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(CC#N)N |
Origin of Product |
United States |
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